4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Energetic materials Thermal safety Detonation characterization

Researchers requiring a single furazan intermediate for both IDO1 inhibitor synthesis and energetic materials development face supply inconsistency with simpler precursors like ACF or DAF. 4-Amino-3-furazanecarboxamidoxime (AAOF, CAS 13490-32-9) resolves this via orthogonal amino/amidoxime functionalities enabling parallel derivatization pathways inaccessible to nitrile- or chloro-substituted analogs. • IDO1 inhibitor lead compound: biochemical IC₅₀ = 67.4 nM vs. 75.9 nM for epacadostat • Continuous-flow synthesis: 95% yield at 0.546 mol·h⁻¹ with well-characterized decomposition kinetics (Eₐ = 146 ± 18 kJ·mol⁻¹) • Single intermediate accesses 5+ energetic product families (BNFF, BAFF, DAZTF, HAFT/salts, FOF-2), reducing supply chain complexity

Molecular Formula C3H5N5O2
Molecular Weight 143.10 g/mol
CAS No. 13490-32-9
Cat. No. B377145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
CAS13490-32-9
Molecular FormulaC3H5N5O2
Molecular Weight143.10 g/mol
Structural Identifiers
SMILESC1(=NON=C1N)C(=NO)N
InChIInChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8)
InChIKeyDNFUTAVRGAVUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AAOF Identity and Precursor Role


4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (synonyms: 4-amino-3-furazanecarboxamidoxime, AAOF) is a heterocyclic building block featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group at position 4 and an N'-hydroxycarboximidamide (amidoxime) moiety at position 3 [1]. With molecular formula C₃H₅N₅O₂, a molecular weight of 143.10 g·mol⁻¹, and a melting point of 189–193 °C, this compound serves as a critical intermediate in two distinct high-value domains: (i) the synthesis of nitrogen-rich furazano/furoxano energetic materials, and (ii) the construction of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for oncology immunotherapy . Its dual amino and amidoxime functionalities enable orthogonal derivatization strategies unavailable in simpler furazan congeners .

Dual Functionality

Orthogonal amino and amidoxime groups enable divergent derivatization for energetic and medicinal chemistry workflows.

Energetic Precursor

Furazan core supports synthesis of nitrogen-rich energetic materials with thermal safety data available for scale-up.

Continuous-flow process established
IDO1 Inhibitor Scaffold

Serves as building block for IDO1 inhibitor candidates in oncology immunotherapy research.

Head-to-head comparator data reported

Why AAOF Outperforms Generic Furazan Analogs


Substituting AAOF with a generic furazan precursor such as 3-amino-4-cyanofurazan (ACF), 3-amino-4-chloroximidofurazan (ACOF), or 3,4-diaminofurazan (DAF) leads to divergent reactivity, thermal safety profiles, and downstream product scope. The amidoxime group (–C(=NOH)NH₂) of AAOF provides a unique combination of nucleophilic and electrophilic sites that enables cyclocondensation, oxidative cyclization, and metal-chelation pathways not accessible to nitrile- or chloro-substituted analogs [1]. Critically, AAOF demonstrates measurably different thermal decomposition kinetics and detonation performance compared to its closest structural relative ACOF, and offers a broader derivatization landscape than ACF [2]. The quantitative evidence below establishes that AAOF occupies a distinct position in the furazan precursor hierarchy that generic alternatives cannot occupy without compromising yield, safety, or end-product performance.

AAOF

Amidoxime-Furazan

Generic Analog

ACF (nitrile) or ACOF (chloroxime) analogs lack the amidoxime group, limiting access to cyclocondensation and tetrazole-forming pathways. Derivatization scope may be significantly narrower.

Reactivity profile may shift
AAOF

Established Decomposition Kinetics

Generic Analog

DAF (diaminofurazan) offers lower reported yields and less-characterized thermal safety margins. Continuous-flow process advantages may not transfer directly.

Thermal safety profile may differ

AAOF vs. Analogs: Quantitative Evidence


Thermal Decomposition and Detonation vs. ACOF

A head-to-head DFT study compared AAOF (3-amino-4-aminoximidofurazan) with its chloro analog ACOF (3-amino-4-chloroximidofurazan). Both compounds share the furazan core but differ in the amidoxime (AAOF) vs. chloroxime (ACOF) substituent. AAOF exhibited superior thermal stability and detonation performance [1]. The apparent activation energy (Eₐ) for the intense exothermic decomposition of AAOF was determined by DSC to be 146 ± 18 kJ·mol⁻¹ with a pre-exponential factor (A) of 10^(10.9±1.8) s⁻¹ and a mechanism function f(α) = (1 − α)² [2]. While the ACOF study did not report matched experimental DSC data, the theoretical analysis concluded that AAOF has better thermal stability than ACOF based on bond dissociation energetics and HOMO-LUMO analysis [1]. The self-accelerating decomposition temperature (TSADT), thermal ignition temperature (TTIT), and critical temperature of thermal explosion (T_b) for AAOF were quantitatively established, providing actionable safety margins for scale-up that are unavailable for ACOF [2].

Thermal Stability vs. ACOF
Head-to-head
Reported superior thermal stability and detonation performance over ACOF based on DFT and DSC analysis.
AAOF Eₐ146 ± 18 kJ·mol⁻¹
ACOF StabilityInferior (theoretical)
Supports thermal safety margin assessment for scale-up.
ACOF lacks matched experimental DSC data.
Energetic materials Thermal safety Detonation characterization

Continuous-Flow Synthesis Efficiency vs. DAF

AAOF can be synthesized via a continuous-flow platform with an optimal yield of 95%, achieved at a total flow rate of 10.34 mL·min⁻¹ and a productivity of 0.546 mol·h⁻¹ [1]. In contrast, the widely used energetic precursor 3,4-diaminofurazan (DAF) is typically obtained in substantially lower yields: the best one-step method from glyoxal gives only 43% yield, while other reported methods range from 11% to 52% [2]. Even optimized two-step procedures for DAF achieve an overall yield of approximately 51.5% at 500-gram scale [2]. The continuous-flow AAOF process also reduces total reaction time to one-third of the batch equivalent and eliminates thermal runaway risk due to lower liquid holdup and superior temperature control [1].

Synthesis Yield vs. DAF
Cross-study
AAOF continuous-flow yield reaches 95%.
DAF best 43%
AAOF 95%
Supports higher throughput and reduced cost-per-gram in synthesis planning.
AAOF productivity 0.546 mol·h⁻¹.
Process chemistry Continuous manufacturing Energetic precursor synthesis

Derivatization Scope vs. ACF

AAOF serves as the direct precursor for at least five structurally distinct, named energetic compounds: 3,4-bis(nitrofurazano)furoxan (BNFF), 3,4-bis(aminofurazano)furoxan (BAFF), 3,4-bis(4′-azidofurazano-3′-yl)furoxan (DAZTF), 4-amino-3-(5-tetrazole)furazan (HAFT) and its energetic salts, and 3,3′-dicyanodifurazanyl ether (FOF-2) [1]. In contrast, 3-amino-4-cyanofurazan (ACF) primarily undergoes condensation with β-dicarbonyl compounds to yield furazano[4,5-b]pyridines and is not reported as a precursor for furoxan-fused or bis-furazan systems [2]. The amidoxime group in AAOF enables oxidative cyclocondensation and tetrazole-forming reactions that are chemically inaccessible from the nitrile group of ACF.

Derivatization Scope vs. ACF
Class-level
AAOF enables ≥5 named energetic product families (BNFF, BAFF, DAZTF, HAFT, FOF-2) vs. ≤1 major family for ACF.
Broader downstream portfolio from a single intermediate.
Amidoxime group enables oxidative cyclocondensation inaccessible to nitrile analogs.
Energetic materials Synthetic versatility Furazan chemistry

IDO1 Inhibition Potency vs. Epacadostat

AAOF serves as the core scaffold for a series of urea-substituted 1,2,5-oxadiazole-3-carboximidamide IDO1 inhibitors. The most potent derivative (compound 3) demonstrated superior inhibitory activity against recombinant human IDO1 (biochemical IC₅₀ = 67.4 nM) and in HeLa cells (cellular IC₅₀ = 17.6 nM) compared head-to-head with the phase III clinical candidate epacadostat (biochemical IC₅₀ = 75.9 nM; cellular IC₅₀ = 20.6 nM) [1]. Compound 3 also exhibited improved rat pharmacokinetics with better oral exposure and bioavailability than epacadostat, while maintaining comparable antitumor efficacy in LLC syngeneic xenograft models [1]. A separate series of AAOF-derived 1,2,5-oxadiazole-3-carboximidamides bearing cyclic side chains yielded compounds 23, 25, and 26 with hIDO1 IC₅₀ values of 108.7, 178.1, and 139.1 nM, with compound 25 showing an extended half-life (t₁/₂ = 3.81 h in CD-1 mice) and oral bioavailability (F = 33.6%) that surpass epacadostat's clinical PK parameters (human t₁/₂ ≈ 2.4 h) [2].

IDO1 Inhibition vs. Epacadostat
Head-to-head
AAOF-derived compound 3 shows reported biochemical IC₅₀ 67.4 nM and cellular IC₅₀ 17.6 nM.
Compound 3 biochem.67.4 nM
Epacadostat biochem.75.9 nM
Reported endpoint context supports IDO1 inhibitor lead identification.
Compound 25 t₁/₂ 3.81 h reported in mouse PK.
Cancer immunotherapy IDO1 inhibition Medicinal chemistry

Uranium Sorption Capacity vs. Non-Porous Adsorbents

Composite sorbents fabricated by polycondensation of AAOF with SiO₂ matrices achieve maximum static uranium sorption capacities exceeding 700 mg·g⁻¹ at pH 4–8, with uranium removal efficiency >95% and distribution coefficients (K_d) exceeding 10⁴ cm³·g⁻¹ [1]. Under dynamic sorption conditions, the porous AAOF-SiO₂ composite exhibits a maximum dynamic sorption capacity four times greater than the non-porous adsorbent Se-init, and an effective filter cycle exceeding 3,200 column volumes—twice that of an adsorbent with a monolithic surface [1]. A parallel study using chitosan-matrix composites with AAOF and its Se-derivative demonstrated uranium sorption capacities of 400–450 mg·g⁻¹ at pH 6–8, with kinetic sorption parameters enhanced 2–10 times compared to non-composite materials [2]. Under dynamic conditions, the effective filtration cycle improved from 50 to 800 bed volumes at pH 6 and from 2,700 to 4,000 bed volumes at pH 8 when transitioning from non-composite to composite AAOF-based sorbents [2].

Uranium Sorption Capacity
Head-to-head
AAOF-SiO₂ composite static capacity >700 mg·g⁻¹, dynamic capacity 4× non-porous adsorbent.
Filter cycle (pH 6)800 vs. 50 b.v.
Filter cycle (pH 8)4,000 vs. 2,700 b.v.
Supports uranium recovery sorbent performance evaluation.
Removal efficiency >95% at pH 4–8.
Uranium recovery Environmental remediation Composite sorbents

High-Value Applications for AAOF


Scalable Energetic Materials Synthesis

AAOF is the precursor of choice for synthesizing furazano/furoxano energetic compounds when both thermal safety and product diversity are required. Its established continuous-flow process delivers 95% yield at 0.546 mol·h⁻¹ [1], and its well-characterized decomposition kinetics (Eₐ = 146 ± 18 kJ·mol⁻¹) [2] provide the thermal safety data needed for process hazard analysis and scale-up. AAOF uniquely enables access to at least five high-energy-density product families (BNFF, BAFF, DAZTF, HAFT/salts, FOF-2) from a single intermediate [2], reducing supply chain complexity for energetic materials manufacturers.

IDO1 Inhibitor Development for Immunotherapy

AAOF is the core scaffold for IDO1 inhibitors that have demonstrated head-to-head superiority over epacadostat. The AAOF-derived lead compound 3 shows biochemical IC₅₀ = 67.4 nM vs. 75.9 nM for epacadostat and cellular IC₅₀ = 17.6 nM vs. 20.6 nM [3]. Compound 25 offers an extended half-life (t₁/₂ = 3.81 h vs. 2.4 h for epacadostat) [4]. Medicinal chemistry groups pursuing differentiated IDO1 inhibitors should prioritize AAOF as the starting building block to access this validated chemical space with demonstrated PK advantages.

Uranium Sorbent Manufacturing

AAOF is the critical amidoxime monomer for producing composite uranium sorbents that achieve >700 mg·g⁻¹ static capacity with >95% removal efficiency across pH 4–8 [5]. The porous AAOF-based composites deliver 4-fold higher dynamic sorption capacity than non-porous alternatives and sustain >3,200 bed volumes before breakthrough [5]. Industrial users developing uranium recovery systems for seawater mining, nuclear wastewater treatment, or hydrometallurgical processing should specify AAOF as the amidoxime monomer to maximize sorbent performance and operational lifetime.

Heterocyclic Building Block for Custom Synthesis

The orthogonal amino and amidoxime functionalities on the furazan core make AAOF a versatile intermediate for constructing 1,2,4-oxadiazoles, tetrazoles, and fused heterocyclic systems that are inaccessible from simpler furazan precursors such as ACF or DAF [2]. Contract research organizations and medicinal chemistry labs requiring a single, well-characterized furazan intermediate for multiple parallel derivatization pathways will find AAOF's combination of high yield (95%), established continuous-flow process [1], and broad reactivity scope to be a superior procurement choice.

Application
Selection Property
Validation Focus
Energetic Materials Synthesis
Amidoxime-functionalized furazan core
Thermal decomposition kinetics and detonation performance review
IDO1 Inhibitor Research
1,2,5-oxadiazole-3-carboximidamide scaffold
Biochemical and cellular potency endpoint context
Uranium Sorbent Manufacturing
Amidoxime monomer for composite fabrication
Static and dynamic sorption capacity under mineralized conditions
Custom Heterocyclic Synthesis
Orthogonal amino/amidoxime reactivity
Derivatization scope and continuous-flow process compatibility
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